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Compound of Interest

Compound Name: (5-Chloropyrimidin-2-yl)methanol

Cat. No.: B1455522 Get Quote

An In-Depth Technical Guide to (5-Chloropyrimidin-2-yl)methanol: Properties, Synthesis, and

Applications in Drug Discovery

Introduction
(5-Chloropyrimidin-2-yl)methanol is a functionalized heterocyclic compound of significant

interest to the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine,

a core scaffold of the nucleobases uracil, thymine, and cytosine, it belongs to a class of

compounds with profound biological relevance. The pyrimidine moiety is a privileged structure

in drug discovery, appearing in a vast array of therapeutic agents, including antiviral and

anticancer drugs.[1][2]

This guide provides a comprehensive technical overview of (5-Chloropyrimidin-2-yl)methanol
for researchers, chemists, and drug development professionals. It details the compound's

physicochemical properties, spectroscopic profile, a validated synthetic pathway, its key

chemical reactions, and its strategic application as a versatile building block in the synthesis of

complex, biologically active molecules, particularly kinase inhibitors. The strategic placement of

the chloro, hydroxymethyl, and pyrimidine nitrogen atoms provides three distinct points for

chemical modification, making it a valuable starting material for generating diverse chemical

libraries.

Physicochemical and Spectroscopic Properties
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(5-Chloropyrimidin-2-yl)methanol is typically supplied as a solid with a purity of 97% or

higher.[3][4] Proper handling and storage are crucial for maintaining its integrity.

Physicochemical Data
The core physical and chemical properties of (5-Chloropyrimidin-2-yl)methanol are

summarized in the table below.

Property Value Reference(s)

CAS Number 944902-98-1 [3][5]

Molecular Formula C₅H₅ClN₂O [4][6]

Molecular Weight 144.56 g/mol [6][7]

IUPAC Name
(5-Chloropyrimidin-2-

yl)methanol

Synonyms

5-Chloro-2-

(hydroxymethyl)pyrimidine, 5-

Chloropyrimidine-2-methanol

[5][8]

Appearance Solid [3]

Purity ≥97% [3]

Boiling Point 238.4 ± 20.0 °C (Predicted) [5]

Density 1.422 ± 0.06 g/cm³ (Predicted) [5]

Storage
Sealed in a dry environment at

room temperature or 2-8°C.
[5][8]

Spectroscopic Profile
While full experimental spectra are not widely published in peer-reviewed literature, the

expected spectroscopic characteristics can be reliably predicted based on the molecular

structure. These predictions are invaluable for reaction monitoring and quality control.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and characteristic.
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Predicted Shift
(ppm)

Multiplicity Integration Assignment Rationale

~8.8 Singlet 2H H4, H6

Aromatic protons

on an electron-

deficient

pyrimidine ring,

deshielded by

two nitrogen

atoms and a

chlorine atom.

~4.7 Singlet 2H -CH₂-

Methylene

protons adjacent

to the electron-

withdrawing

pyrimidine ring

and the oxygen

atom.

~3.5-5.0 Broad Singlet 1H -OH

Labile hydroxyl

proton; chemical

shift and

appearance are

dependent on

solvent,

concentration,

and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a map of the carbon skeleton.
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Predicted Shift (ppm) Assignment Rationale

~165 C2

Carbon atom attached to a

nitrogen and the

hydroxymethyl group.

~158 C4, C6
Equivalent aromatic carbons

adjacent to nitrogen atoms.

~122 C5
Carbon atom bearing the

chloro substituent.

~64 -CH₂-
Methylene carbon attached to

the hydroxyl group.

Infrared (IR) Spectroscopy:

3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

~1050 cm⁻¹: C-O stretching of the primary alcohol.

~800-600 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS):

Electron Impact (EI-MS): The molecular ion peak (M⁺) would be observed at m/z 144. A

characteristic (M+2)⁺ peak at m/z 146 with approximately one-third the intensity of the M⁺

peak would confirm the presence of a single chlorine atom.

Electrospray Ionization (ESI-MS): [M+H]⁺ at m/z 145 and [M+Na]⁺ at m/z 167.

Synthesis and Purification
A robust and scalable synthesis of (5-Chloropyrimidin-2-yl)methanol can be envisioned via

the reduction of its corresponding carboxylic acid, which in turn can be sourced from
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commercially available precursors. This two-step approach leverages standard, high-yielding

transformations in organic chemistry.

Proposed Synthetic Route
The proposed pathway involves the hydrolysis of a suitable ester, such as 2-chloropyrimidine-

5-carboxylic acid, followed by its reduction to the primary alcohol.

2-Chloropyrimidine-5-carboxylic acid (5-Chloropyrimidin-2-yl)methanol  Reduction (e.g., BH₃·THF)  

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (5-Chloropyrimidin-2-yl)methanol.

Experimental Protocol: Reduction of 2-
Chloropyrimidine-5-carboxylic acid
This protocol is based on well-established procedures for the reduction of carboxylic acids to

primary alcohols.[1][9]

Step 1: Reaction Setup

To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer, add

2-chloropyrimidine-5-carboxylic acid (5.0 g, 31.5 mmol).[9]

Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula to dissolve the starting material.

Cool the resulting solution to 0 °C in an ice-water bath.

Step 2: Addition of Reducing Agent

Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, ~70 mL, 70 mmol, ~2.2

equivalents) to the stirred solution at 0 °C over 30 minutes using a dropping funnel. Causality

Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.

Borane is chosen as it is a milder reducing agent than LiAlH₄, showing good functional group

tolerance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1455522?utm_src=pdf-body-img
https://www.benchchem.com/product/b1455522?utm_src=pdf-body
https://www.medchemexpress.com/2-chloropyrimidine-5-carboxylic-acid.html
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds009961
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds009961
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes until the

starting material is fully consumed.

Step 3: Reaction Quench and Work-up

Once the reaction is complete, cool the flask back to 0 °C.

Slowly and carefully quench the reaction by the dropwise addition of methanol (~20 mL) until

gas evolution (hydrogen) ceases. Safety Note: Quenching is highly exothermic and releases

flammable hydrogen gas. Ensure adequate ventilation and slow addition.

Remove the solvent under reduced pressure using a rotary evaporator.

Add 1 M aqueous HCl (~50 mL) to the residue and stir for 30 minutes.

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL)

followed by brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in

vacuo to yield the crude product.

Step 4: Purification

Purify the crude residue by flash column chromatography on silica gel.

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and

gradually increasing to 50%).

Combine the fractions containing the desired product (identified by TLC) and remove the

solvent under reduced pressure to yield (5-Chloropyrimidin-2-yl)methanol as a solid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1455522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity and Derivatization
The chemical utility of (5-Chloropyrimidin-2-yl)methanol stems from the distinct reactivity of

its functional groups: the primary alcohol and the chlorinated pyrimidine ring.

Reactions at Hydroxyl Group Reactions at Pyrimidine Ring

(5-Chloropyrimidin-2-yl)methanol

5-Chloropyrimidine-2-carbaldehyde

  Oxidation
  (PCC, DMP)  

Ester Derivative
(R-CO-O-CH₂-Pyr)

  Esterification
  (RCOCl, Base)  

2-(Chloromethyl)-5-chloropyrimidine

  Chlorination
  (SOCl₂)  

2-Amino-5-chloropyrimidine Derivative
(R₂N- at C4/C6)

  SNAr
  (Amine, Heat)  

Click to download full resolution via product page

Caption: Key reaction pathways for (5-Chloropyrimidin-2-yl)methanol.

Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the

corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-

Martin periodinane (DMP), or further to the carboxylic acid with stronger oxidants. It can

undergo esterification with acyl chlorides or carboxylic acids, or be converted to a chloride

using thionyl chloride (SOCl₂), transforming it into a useful electrophile.[10]

Reactions at the Pyrimidine Ring: The pyrimidine ring is electron-deficient and susceptible to

nucleophilic aromatic substitution (SNAr). While the C-5 chlorine is relatively unreactive,

chlorine atoms at the C2, C4, or C6 positions are typically labile. In this molecule, further

substitution on the ring would likely require harsh conditions or activation, but its derivatives,

particularly those with leaving groups at C2 or C4, are key substrates for SNAr reactions with

amines. This reaction is fundamental to the synthesis of many kinase inhibitors.[11]

Applications in Medicinal Chemistry and Drug
Discovery
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The primary application of (5-Chloropyrimidin-2-yl)methanol is as a strategic building block

for the synthesis of high-value pharmaceutical targets. Its structure is particularly amenable for

elaboration into potent enzyme inhibitors.

Precursor for Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a

hallmark of cancer.[11] A large class of FDA-approved oncology drugs function by inhibiting

specific kinases. Many of these inhibitors feature a 2-aminopyrimidine scaffold, which acts as a

"hinge-binder," forming crucial hydrogen bonds within the ATP-binding site of the kinase.[12]

[13]

(5-Chloropyrimidin-2-yl)methanol is an ideal precursor for constructing these scaffolds. The

molecule can be elaborated through a sequence involving nucleophilic substitution of a chloro

group at the 2- or 4-position of a related pyrimidine intermediate with an appropriate amine, a

reaction that is central to building the final drug molecule.

(5-Chloropyrimidin-2-yl)methanol
Derivative

2-Aminopyrimidine
Intermediate

  SNAr with R₁-NH₂   Kinase Inhibitor
(Hinge Binder)

  Coupling with R₂-X  

Click to download full resolution via product page

Caption: General scheme for application in kinase inhibitor synthesis.

For example, in the discovery of novel ALK/EGFR dual kinase inhibitors, a 5-chloro-N2,N4-di-

substituted pyrimidine-2,4-diamine core was utilized.[13] Similarly, derivatives have been used

to synthesize potent CHK1 inhibitors for hematologic malignancies.[14] The synthetic strategies

employed in these programs underscore the value of functionalized chloropyrimidines as key

intermediates.

Safety, Handling, and Storage
As a laboratory chemical, (5-Chloropyrimidin-2-yl)methanol must be handled with

appropriate safety precautions.
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Hazard Classifications: It is classified as harmful if swallowed (H302), causes skin irritation

(H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash

hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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